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Introduction

The genus Terminalia is a rich source of bioactive compounds, particularly tannins, which are a
complex group of polyphenols with a wide range of pharmacological activities. While the
specific compound "Tannagine" remains elusive in publicly available scientific literature, its
name strongly suggests a close relationship with the abundant tannins found in this genus. This
guide provides a comprehensive overview of the spectroscopic data (NMR, MS, IR) for well-
characterized and prominent tannins isolated from Terminalia species, such as Punicalagin,
Corilagin, and Chebulagic acid. These compounds serve as exemplary models for
understanding the structural elucidation of this class of natural products.

This technical document is designed to be a valuable resource for researchers and
professionals involved in natural product chemistry, pharmacology, and drug development,
offering detailed spectroscopic data, experimental protocols, and logical workflows for the
isolation and identification of tannins.

Spectroscopic Data of Representative Tannins

The following tables summarize the key spectroscopic data for Punicalagin, Corilagin, and
Chebulagic acid, facilitating easy comparison and reference.
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Table 1: NMR Spectroscopic Data of Punicalagin (a and

B anomers)
Parameter

o-Punicalagin

B-Punicalagin Reference

IH-NMR (ppm)

Anomeric proton: 5.12
(d, J=3.74 Hz)

Anomeric proton: 4.51

A [1]
(d, J = 7.87 Hz)

Aromatic protons: 8
singlets between 6.68

and 7.00 ppm

Aromatic protons: 8
singlets between 6.68

and 7.00 ppm

[2]

13C-NMR (ppm)

Data available in
specialized literature,
often presented in
complex tables
detailing all carbon

signals.

Data available in
specialized literature,

often presented in

complex tables 3]
detailing all carbon

signals.

Table 2: Spectroscopic Data of Corilagin
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Parameter

Value

Reference

H-NMR (CDsCOCDs3, ppm)

Aromatic protons: 6.68 (1H, s),
6.83 (1H, s), 7.12 (2H, br s);
Glucose protons: 6.38 (d, J=2
Hz, H-1"), 5.00 (t, J=11.2 Hz,
H-5"), 4.51 (t, J=8.0 Hz, H-
6"b), 4.09 (dd, J=11.2, 8.5 Hz,
H-6"a), 4.82 (br s, H-3"), 4.45
(br s, H-4™), 4.06 (br s, H-2")

13C-NMR (CDsCOCDs, ppm)

Carbonyl carbons: 167.7,
166.3, 164.2; Phenyl carbons:
107.3, 109.1, 109.2

[M-H]~ at m/z 633; Fragment

MS (ESI-) ions at m/z 463 [M-170-H]~
and m/z 301 [M-332-H]~
OH stretching: ~3400 (broad);
C=0 stretching: 1732, 1713;
IR (cm™1) Aromatic C=C stretching:

1609; Phenol C-O stretching:
1196

Table 3: Spectroscopic Data of Chebulagic Acid
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Parameter

Value

Reference

1H-NMR

HHDP group protons: 7.05 (s),
6.66 (s); Galloyl group proton:
7.23 (s); Glucose ring protons:
8 signals between 4.39-6.52

ppm; Chebuloyl group protons:

5 signals between 2.12—-7.53
ppm

BBC-NMR

Data consistent with the
structure reported in the

literature.

MS (ESI-)

[M-H]~ at m/z 953.0954

IR (cm™2)

Characterized by strong

absorption maxima at 1710—

1735 cm~1 for the hydrolysable

tannin class.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following

sections outline the typical experimental protocols for the isolation and spectroscopic analysis

of tannins from Terminalia species.

Isolation of Tannins

A common method for the isolation of hydrolysable tannins like chebulagic acid and chebulinic

acid from Terminalia fruits is high-speed counter-current chromatography (HSCCC).

o Extraction: The dried and powdered plant material (e.qg., fruits of Terminalia chebula) is

extracted with a suitable solvent, such as 70% acetone or methanol.

 Partitioning: The crude extract is then partitioned between different immiscible solvents to

separate compounds based on their polarity.
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o Chromatography: The tannin-rich fraction is subjected to HSCCC. A typical two-phase
solvent system for separating chebulagic and chebulinic acids is n-hexane-ethyl acetate-
methanol-water (1:20:1:20 v/v).

« Purification: The collected fractions are further purified using techniques like preparative
High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like
tannins.

o Sample Preparation: A few milligrams of the purified tannin are dissolved in a suitable
deuterated solvent, such as acetone-ds, methanol-da4, or D20O. For quantitative 3P NMR
analysis, the sample is dried, and an in-situ labeling procedure with a phosphorus-containing
probe is performed.

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the
spectra.

o Experiments: A suite of 1D (*H, 3C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR
experiments are performed to determine the complete structure and stereochemistry of the
molecule.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the tannins.

o Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and infused into the mass spectrometer. For LC-MS analysis, the sample is
injected into an HPLC system coupled to the mass spectrometer.

 lonization: Electrospray ionization (ESI) is a commonly used soft ionization technique for
analyzing tannins, typically in the negative ion mode. Fast Atom Bombardment (FAB) has
also been used.
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e Analysis: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF)
or Orbitrap, are used to obtain accurate mass measurements. Tandem mass spectrometry
(MS/MS) experiments are performed to study the fragmentation patterns, which aids in
structural elucidation.

Infrared Spectroscopy

IR spectroscopy is used to identify the functional groups present in the tannin molecule.
o Sample Preparation: Solid samples can be prepared as Nujol mulls or KBr pellets.

 Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.

e Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to
functional groups like hydroxyl (-OH), carbonyl (C=0), and aromatic rings (C=C).

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of tannins from
Terminalia species.
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Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of tannins.
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Caption: Spectroscopic techniques for tannin characterization.
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Caption: MS/MS fragmentation of Corilagin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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